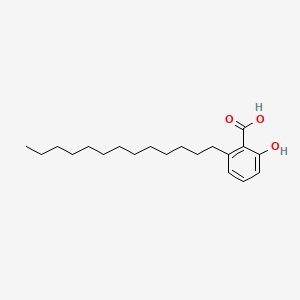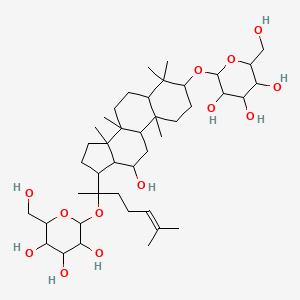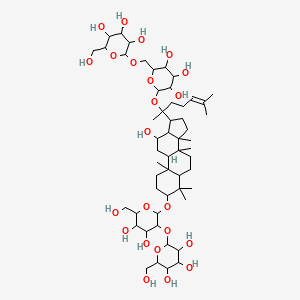
グレサチニブ
概要
説明
科学的研究の応用
Glesatinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is being investigated for its potential to treat non-small cell lung cancer by inhibiting the mesenchymal epithelial transition factor and AXL receptor tyrosine kinases. In biology, it is used to study the mechanisms of multidrug resistance in cancer cells and to explore new therapeutic strategies for overcoming this resistance. In chemistry, glesatinib serves as a model compound for studying the synthesis and reactivity of tyrosine kinase inhibitors .
作用機序
Glesatinib exerts its effects by inhibiting the mesenchymal epithelial transition factor and AXL receptor tyrosine kinases. These kinases are involved in various cellular processes, including cell proliferation, survival, and migration. By inhibiting these kinases, glesatinib disrupts the signaling pathways that promote tumor growth and survival. The compound binds to the inactive conformation of the kinase, preventing its activation and subsequent downstream signaling .
Safety and Hazards
将来の方向性
Glesatinib had modest clinical activity, which likely reflects suboptimal drug bioavailability suggested by previously reported Phase I data, and pharmacodynamic findings of lower than anticipated increases in circulating soluble shed MET ectodomain (s-MET) . Clinical trials in different development stages are ongoing and more drugs targeted to c-MET will be available for NSCLC patients with METex14 skipping mutations in the future .
生化学分析
Biochemical Properties
Glesatinib interacts with the c-Met and SMO proteins, inhibiting their activity . The nature of these interactions involves the binding of Glesatinib to these proteins, thereby preventing them from initiating a series of biochemical reactions that lead to cell proliferation .
Cellular Effects
Glesatinib has been shown to have significant effects on various types of cells, particularly cancer cells. It can sensitize cells resistant to paclitaxel, doxorubicin, and colchicine . Glesatinib influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Glesatinib involves its binding to c-Met and SMO proteins, inhibiting their activity . This inhibition prevents these proteins from triggering a cascade of biochemical reactions that would otherwise lead to cell growth and survival .
Metabolic Pathways
The specific metabolic pathways that Glesatinib is involved in are not currently known. As a dual inhibitor of c-Met and SMO, it is likely that Glesatinib interacts with enzymes and cofactors within the metabolic pathways associated with these proteins .
Transport and Distribution
It is known that Glesatinib can suppress the efflux function of P-glycoprotein (P-gp), a protein that transports various molecules across cellular membranes .
Subcellular Localization
The subcellular localization of Glesatinib is not currently known. Given its role as an inhibitor of c-Met and SMO, it is likely that Glesatinib localizes to the areas of the cell where these proteins are found .
準備方法
The preparation of glesatinib involves multiple synthetic routes and reaction conditions. The compound has been developed in various formulations, including glycolate salt (capsule, unmicronized, micronized, and micronized version 2 tablets) and free-base formulations (free-base suspension capsule and spray-dried dispersion tablet). These formulations were developed to enhance drug exposure and optimize manufacturing processes .
化学反応の分析
Glesatinib undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
類似化合物との比較
Glesatinib is unique among tyrosine kinase inhibitors due to its dual inhibition of the mesenchymal epithelial transition factor and AXL receptor tyrosine kinases. Similar compounds include crizotinib, cabozantinib, and foretinib, which also target the mesenchymal epithelial transition factor but differ in their selectivity and binding mechanisms. Glesatinib’s ability to inhibit both the mesenchymal epithelial transition factor and AXL receptor tyrosine kinases makes it a promising candidate for treating cancers with genetic alterations in these pathways .
特性
IUPAC Name |
N-[[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]carbamothioyl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27F2N5O3S2/c1-40-13-12-34-17-20-4-8-24(36-18-20)28-16-25-30(43-28)27(10-11-35-25)41-26-9-7-22(15-23(26)33)37-31(42)38-29(39)14-19-2-5-21(32)6-3-19/h2-11,15-16,18,34H,12-14,17H2,1H3,(H2,37,38,39,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCHYHRCBXNYNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=S)NC(=O)CC5=CC=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27F2N5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601337113 | |
| Record name | Glesatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601337113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
619.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
936694-12-1 | |
| Record name | Glesatinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0936694121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glesatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06302 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Glesatinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601337113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLESATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Q29OXD98N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


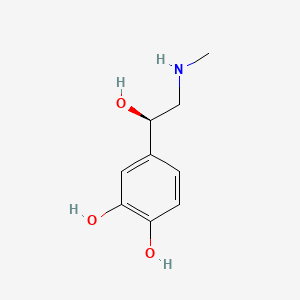
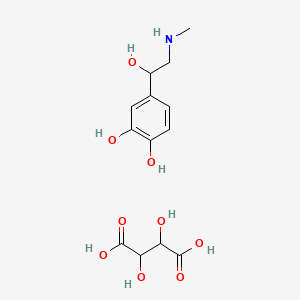
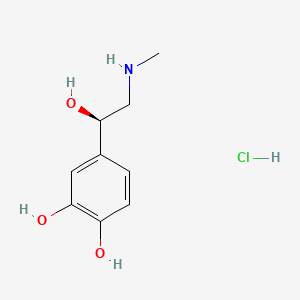
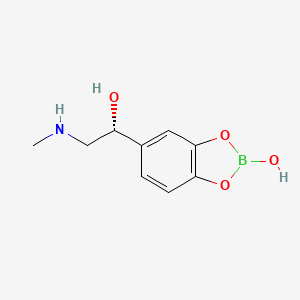
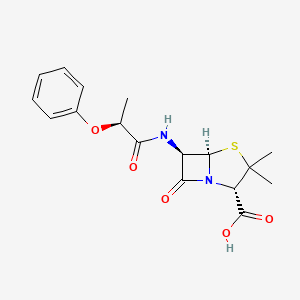
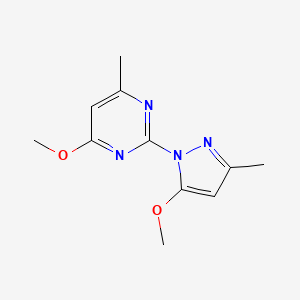

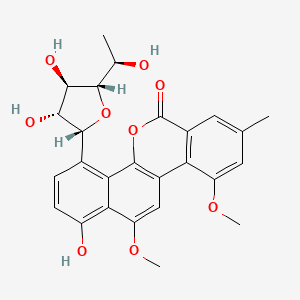
![9H-1,7a-(Epoxymethano)-1H,6aH-cyclopenta[c]furo[2,3-b]furo[3',2':3,4]cyclopenta[1,2-d]furan-5,9,12(4H)-trione, 3-tert-butylhexahydro-4,7b-dihydroxy-8-methyl-](/img/structure/B1671512.png)

![(1R,3R,6R,7S,8S,9R,10S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1671515.png)
